

My MTT assay control wells have high absorbance, what's wrong?

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MTT Assay Troubleshooting: High Absorbance in Control Wells

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high absorbance readings in their MTT assay control wells. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the absorbance in my negative control (media only) wells abnormally high?

High absorbance in your media-only control wells, which should ideally be close to zero, can be attributed to several factors:

- Contamination: The most common culprit is microbial contamination (bacteria or yeast) in your culture medium or reagents.[1] These microorganisms can reduce the MTT reagent, leading to formazan production and a false-positive signal.
- Reagent Issues: The MTT reagent itself might be compromised. It is sensitive to light and
 can degrade over time, leading to spontaneous reduction.[2] Additionally, if the MTT solution
 is contaminated with reducing agents, it can result in a false positive signal.



 Media Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[3][4][5] Serum components in the media can also contribute to background absorbance.[2][3][4]

Q2: My untreated cell control wells (positive control for viability) show excessively high absorbance. What could be the reason?

When your untreated cells, which are expected to be 100% viable, show an unusually high absorbance reading, consider the following:

- Over-seeding of Cells: A very high cell density can lead to an over-reduction of MTT, producing a strong purple color that results in high absorbance readings.[6] This can push the signal beyond the linear range of the assay.
- Prolonged Incubation: Extending the incubation time with the MTT reagent beyond the optimal duration can lead to excessive formazan production and consequently, higher absorbance values.
- Cellular Stress: Although intended as a "healthy" control, factors like nutrient depletion in overgrown wells can stress the cells and alter their metabolic activity, potentially affecting MTT reduction.

Troubleshooting Guide

If you are experiencing high absorbance in your control wells, follow these troubleshooting steps:

Step 1: Investigate Contamination

- Microscopic Examination: Visually inspect your culture medium and cell cultures under a microscope for any signs of bacterial or yeast contamination.
- Sterility Check: Ensure all your reagents, pipette tips, and plates are sterile.[1] Use aseptic techniques throughout the experiment.
- Fresh Reagents: Prepare fresh MTT solution for each experiment.[2] The MTT powder should be dissolved in sterile PBS or serum-free medium.[4][6]



Step 2: Optimize Assay Conditions

- Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that gives an absorbance reading within the linear range of your plate reader (typically 0.75 - 1.25).
- Incubation Time: Optimize the incubation time for both cell culture and MTT reagent exposure. For some cell lines, a shorter or longer incubation might be necessary.
- Media Controls: Always include a "media only" blank control to subtract the background absorbance from all other readings.[3][7] Using a medium without phenol red during the MTT incubation step can also reduce background.[3][4]

Step 3: Ensure Proper Formazan Solubilization

- Complete Dissolution: After incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO, isopropanol).[2][4] Incomplete dissolution will lead to inaccurate and inconsistent readings.
- Proper Mixing: Gently shake the plate on an orbital shaker for 10-15 minutes to aid dissolution.[2][7] Pipetting up and down can also help.[3]

Quantitative Data Summary



Parameter	Recommended Range/Value	Common Issues
Cell Seeding Density	1,000 - 100,000 cells/well (cell line dependent)	Too high: Over-reduction of MTT. Too low: Weak signal.
MTT Concentration	0.2 - 0.5 mg/mL[2] (commonly 5 mg/mL stock diluted)[3][4]	Too high: Potential cytotoxicity. Too low: Insufficient signal.
MTT Incubation Time	2 - 4 hours (cell line dependent)[4]	Too long: Excessive formazan. Too short: Weak signal.
Absorbance Wavelength	550 - 600 nm (optimal at 570 nm)[1][7]	Incorrect wavelength leads to inaccurate readings.
Reference Wavelength	> 650 nm[1]	Used to correct for background absorbance from plate imperfections.[8]

Experimental Protocols Standard MTT Assay Protocol

- Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[6]
- Treatment: If applicable, treat the cells with your test compound and incubate for the desired duration.
- MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4][6] Dilute this stock to the desired final concentration in serum-free medium. Remove the old medium from the wells and add 100 μL of the MTT solution to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[4][7]
- Formazan Solubilization: Carefully remove the MTT solution. For adherent cells, aspirate the media.[3] For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[4] Add 100 μL of a solubilization solution (e.g., DMSO) to each well.[2]

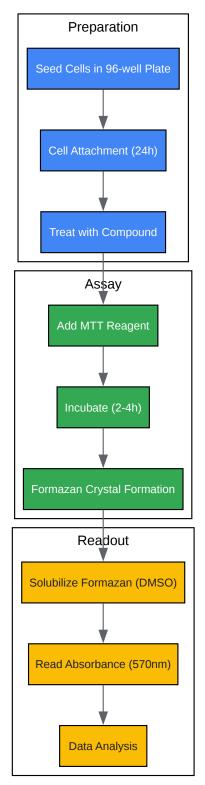


• Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm with a reference wavelength of 650 nm.[1]

Visualizations



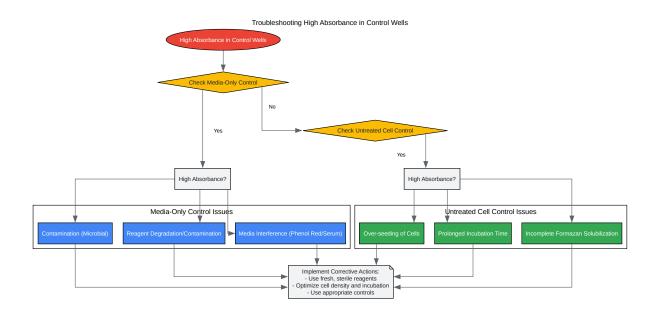
MTT Assay Experimental Workflow



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Caption: A flowchart illustrating the key steps of the MTT assay workflow.





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Caption: A decision tree for troubleshooting high absorbance in MTT assay control wells.

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References

- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests TFOT [thefutureofthings.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
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